AM-0902

TRPA1 antagonist calcium flux potency comparison

AM-0902 (AMG0902) is the premier TRPA1 antagonist for pain and inflammation research. Unlike HC-030031 (μM potency) or A-967079 (8-fold species bias), AM-0902 delivers balanced rat/human potency (71/131 nM), oral bioavailability (F=60%), brain penetration (B/P=0.2), and >30-fold in vivo IC50 coverage—eliminating false negatives from inadequate target engagement. Its unmatched selectivity (no activity at 10 μM against TRPV1/4, TRPM8) ensures unambiguous TRPA1 pathway interrogation in electrophysiology, behavioral pain models, and HTS campaigns. Choose AM-0902 when experimental reproducibility and cross-species translation are non-negotiable.

Molecular Formula C17H15ClN6O2
Molecular Weight 370.8 g/mol
CAS No. 1883711-97-4
Cat. No. B605362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-0902
CAS1883711-97-4
SynonymsAM-0902;  AM 0902;  AM0902.
Molecular FormulaC17H15ClN6O2
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl
InChIInChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3
InChIKeyAWJBWNUUODWOKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-0902 (CAS 1883711-97-4): A Potent and Selective TRPA1 Antagonist for Research Procurement


AM-0902 (AMG0902) is a purinone-based small molecule that acts as a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) channel [1]. It was discovered through an optimization program of quinazolinone-based compounds, demonstrating high potency with IC50 values of 71 nM for rat TRPA1 and 131 nM for human TRPA1 in calcium flux assays [1]. AM-0902 is characterized by its high selectivity over other TRP channels (e.g., TRPV1, TRPV4, TRPM8), oral bioavailability, and brain penetration, making it a valuable tool for studying TRPA1 in pain and inflammatory pathways in vivo .

Why Generic TRPA1 Antagonists Cannot Substitute for AM-0902 in Critical Experiments


Substitution with other TRPA1 antagonists or in-class TRP channel modulators introduces substantial risk to experimental reproducibility and data interpretation. First, many commonly used TRPA1 antagonists such as HC-030031 (IC50 ~6.2 μM) are orders of magnitude less potent than AM-0902, requiring much higher concentrations that increase off-target liability [1]. Second, alternative agents like A-967079 exhibit significant species-dependent potency differences (IC50 = 67 nM for human vs. 289 nM for rat) that preclude meaningful cross-species comparisons . Third, compounds lacking the optimized pharmacokinetic profile of AM-0902 (oral bioavailability F=60%, >30-fold in vivo IC50 coverage) often fail to achieve adequate target engagement in whole-animal studies, leading to false-negative results [2]. Finally, the broad selectivity panel of AM-0902 demonstrates no activity against related TRP channels at concentrations up to 10 μM, a level of target specificity not consistently documented for many alternative TRPA1 tool compounds [3].

Quantitative Evidence for AM-0902 Differentiation in TRPA1 Research


Superior Potency vs. HC-030031: >250-fold Difference in Human TRPA1 Antagonism

AM-0902 exhibits an IC50 of 24 nM for human TRPA1 in a FLIPR calcium flux assay, compared to HC-030031 which has a reported IC50 of approximately 6.2 μM in a similar AITC-induced Ca2+ influx assay, representing a >250-fold difference in potency [1]. This translates to a required 250-fold higher concentration of HC-030031 to achieve comparable target engagement, significantly elevating the risk of off-target effects.

TRPA1 antagonist calcium flux potency comparison HC-030031

Enhanced Species Consistency vs. A-967079: Narrower Rat-to-Human Potency Ratio

AM-0902 demonstrates a rat-to-human IC50 ratio of 0.54 (71 nM rat / 131 nM human), indicating similar potency across species [1]. In contrast, A-967079 exhibits a rat-to-human IC50 ratio of 4.3 (289 nM rat / 67 nM human), reflecting a >8-fold difference in species selectivity profile . This disparity complicates the translation of findings from rodent models to human biology.

TRPA1 species selectivity A-967079 cross-species

Validated In Vivo Target Engagement: Dose-Dependent Reduction of AITC-Induced Flinching in Rats

Oral administration of AM-0902 at 10 mg/kg and 30 mg/kg in rats reduced AITC-induced flinching by 65% and 85%, respectively, compared to vehicle controls . This dose-dependent inhibition correlates with unbound plasma concentrations that provide 8.2-fold (10 mg/kg) and 30.3-fold (30 mg/kg) coverage of the in vitro rat TRPA1 IC50, demonstrating robust in vivo target engagement [1]. In contrast, earlier lead compounds from the same optimization series (e.g., compound 21) showed limited or no in vivo efficacy despite similar in vitro potency, highlighting the critical role of optimized PK [2].

in vivo efficacy pain model AITC-induced flinching target coverage

Optimized Pharmacokinetics: Oral Bioavailability and Brain Penetration

AM-0902 demonstrates an oral bioavailability (F) of 60% and a brain-to-plasma ratio (B/P) of 0.2 in rats following a 30 mg/kg oral dose . This optimized PK profile enables >30-fold coverage of the rat TRPA1 IC50 in vivo, a property not achieved by earlier quinazolinone leads (e.g., compound 4) that suffered from high intrinsic clearance [1]. Furthermore, AM-0902 is highly permeable in MDCK cells (Papp = 44.5 μm/s) and is not a P-gp substrate (efflux ratio = 1.3), supporting its CNS penetration [2].

pharmacokinetics oral bioavailability brain penetration ADME

Broad Selectivity Profiling: No Activity Against Related TRP Channels at 10 μM

AM-0902 was profiled against a panel of related TRP channels and showed no significant activity against human TRPV1, human TRPV4, rat TRPV1, rat TRPV3, or rat TRPM8 at concentrations up to 10 μM [1]. Additionally, it exhibited no activity against human CYP3A4 or CYP2D6, nor against mouse NaV1.7 sodium channels . This comprehensive selectivity profile is in contrast to some other TRPA1 antagonists (e.g., HC-030031) for which off-target activities have been reported at concentrations required for TRPA1 inhibition [2].

selectivity TRPV1 TRPV4 TRPM8 off-target

Efficacy in Chronic Inflammatory Pain Model: Spinal TRPA1 Antagonism

In a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain, intrathecal injection of AM-0902 significantly reduced pain hypersensitivity, whereas it had no effect on acute nociception in vehicle-treated rats [1]. Specifically, AM-0902 attenuated the elevated frequency of spontaneous excitatory postsynaptic currents (EPSCs) in lamina I dorsal horn neurons in CFA-treated rats, indicating a specific role for spinal TRPA1 in chronic inflammatory pain states [2]. This functional evidence in a disease-relevant model extends beyond simple acute pain readouts and validates the utility of AM-0902 for mechanistic studies in persistent pain.

inflammatory pain CFA model spinal cord synaptic transmission

Recommended Research Applications for AM-0902 Based on Validated Evidence


In Vivo Target Validation Studies for TRPA1 in Pain Models

Given its validated oral bioavailability (F=60%) and brain penetration (B/P=0.2), AM-0902 is ideally suited for systemic administration in rodent pain models requiring robust TRPA1 target engagement . The >30-fold in vivo IC50 coverage ensures that observed behavioral effects are due to TRPA1 antagonism rather than off-target activities. Researchers can confidently use AM-0902 to dissect the role of TRPA1 in acute (AITC-induced) and chronic inflammatory (CFA-induced) pain states [1].

Mechanistic Studies of TRPA1 in Spinal Synaptic Transmission

AM-0902 has been specifically validated in ex vivo spinal cord slice electrophysiology, where it attenuates elevated EPSC frequency in lamina I neurons from CFA-treated rats [2]. This application leverages the compound's high selectivity and potency, allowing researchers to interrogate presynaptic TRPA1 function without confounding effects on TRPV1 or other TRP channels. The lack of activity at 10 μM against related channels ensures that synaptic effects can be confidently attributed to TRPA1 blockade [3].

Cross-Species Pharmacological Profiling in TRPA1 Research

AM-0902's balanced potency across rat (IC50=71 nM) and human (IC50=131 nM) TRPA1 makes it an optimal tool for studies requiring translation between rodent and human biology [4]. Unlike A-967079, which exhibits an 8-fold species bias, AM-0902 provides a more consistent pharmacological profile, reducing the risk of misinterpretation when extrapolating findings from preclinical models to potential human therapeutic applications .

High-Throughput Screening (HTS) Campaigns for TRPA1 Modulators

With an IC50 of 24 nM in FLIPR-based assays and excellent solubility (226 μM in PBS pH 7.4), AM-0902 serves as an ideal positive control and reference standard in high-throughput screening campaigns for novel TRPA1 modulators [5]. Its well-characterized selectivity and PK profile provide a benchmark against which new chemical entities can be compared, facilitating the identification of compounds with improved therapeutic windows [6].

Technical Documentation Hub

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